7-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
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Overview
Description
7-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 7-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-2-one involves multiple steps, including the formation of the tricyclic core and the subsequent attachment of the sulfonyl groupIndustrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products depend on the specific reaction but can include various derivatives of the original compound.
Scientific Research Applications
7-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, while the tricyclic structure provides stability and specificity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its application .
Comparison with Similar Compounds
Similar compounds include:
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline: Shares the piperidinyl sulfonyl group but differs in its overall structure.
5-(3,5-Dimethylpiperidin-1-yl)sulfonyl-1-methylindole-2,3-dione: Another compound with a similar sulfonyl group but a different core structure.
7-(3,5-dimethylpiperidin-1-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonyl-2,1,3-benzoxadiazole: Features a similar piperidinyl sulfonyl group but a different tricyclic system.
The uniqueness of 7-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one lies in its specific tricyclic structure combined with the piperidinyl sulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-13-8-14(2)12-20(11-13)25(23,24)17-9-15-4-3-7-21-18(22)6-5-16(10-17)19(15)21/h9-10,13-14H,3-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMSYDLOKCGLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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